molecular formula C22H19N5O6 B5154775 6-Amino-4-(2-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile

6-Amino-4-(2-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile

Cat. No.: B5154775
M. Wt: 449.4 g/mol
InChI Key: XVVJMFXJAXBMLY-UHFFFAOYSA-N
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Description

6-Amino-4-(2-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of pyranopyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring multiple functional groups, makes it an interesting subject for chemical research and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(2-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Formation of the Pyranopyrazole Core: This can be achieved through a multi-component reaction involving an aldehyde, a β-ketoester, and a hydrazine derivative under reflux conditions.

    Functional Group Modifications: Introduction of the amino, nitro, and trimethoxyphenyl groups can be carried out through various substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(2-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could introduce additional carbonyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, pyranopyrazoles have shown potential as antimicrobial, anti-inflammatory, and anticancer agents. The specific compound may exhibit similar activities, making it a candidate for further biological evaluation.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of multiple functional groups allows for interactions with various biological targets, potentially leading to the development of new drugs.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or dyes, due to its complex structure and functional group diversity.

Mechanism of Action

The mechanism of action of 6-Amino-4-(2-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile would depend on its specific biological activity. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-(4-methoxyphenyl)-1H-pyrano[2,3-C]pyrazole-5-carbonitrile
  • 6-Amino-4-(4-nitrophenyl)-3-(3,4-dimethoxyphenyl)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile

Uniqueness

The uniqueness of 6-Amino-4-(2-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the trimethoxyphenyl group, in particular, may enhance its interactions with biological targets, making it a valuable compound for further research.

Properties

IUPAC Name

6-amino-4-(2-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O6/c1-30-15-8-11(9-16(31-2)20(15)32-3)19-18-17(12-6-4-5-7-14(12)27(28)29)13(10-23)21(24)33-22(18)26-25-19/h4-9,17H,24H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVJMFXJAXBMLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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